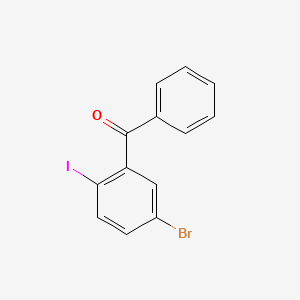
(5-Bromo-2-iodophenyl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromophenyl)-(2-Iodophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine and iodine atoms attached to phenyl rings, which are connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromophenyl)-(2-Iodophenyl)methanone typically involves the reaction of 5-bromobenzoyl chloride with 2-iodobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone. The general reaction scheme is as follows:
5-Bromobenzoyl chloride+2-IodobenzenePyridine, Reflux(5-Bromophenyl)-(2-Iodophenyl)methanone
Industrial Production Methods
Industrial production methods for (5-Bromophenyl)-(2-Iodophenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromophenyl)-(2-Iodophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing bromine or iodine.
Reduction: Formation of (5-Bromophenyl)-(2-Iodophenyl)methanol.
Oxidation: Formation of (5-Bromophenyl)-(2-Iodophenyl)carboxylic acid.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
(5-Bromophenyl)-(2-Iodophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (5-Bromophenyl)-(2-Iodophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromophenyl)-(2-Chlorophenyl)methanone
- (5-Bromophenyl)-(2-Fluorophenyl)methanone
- (5-Iodophenyl)-(2-Bromophenyl)methanone
Uniqueness
(5-Bromophenyl)-(2-Iodophenyl)methanone is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and properties. The combination of these halogens can influence the compound’s electronic structure, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C13H8BrIO |
|---|---|
Molecular Weight |
387.01 g/mol |
IUPAC Name |
(5-bromo-2-iodophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrIO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CZMAVXYDVPUPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















